5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1508614-13-8
VCID: VC3017982
InChI: InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3H2,(H,11,12)
SMILES: C1CN2C=NN=C2CC1C(=O)O
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

CAS No.: 1508614-13-8

Cat. No.: VC3017982

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid - 1508614-13-8

Specification

CAS No. 1508614-13-8
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3H2,(H,11,12)
Standard InChI Key AHGWQQUNZYVUPU-UHFFFAOYSA-N
SMILES C1CN2C=NN=C2CC1C(=O)O
Canonical SMILES C1CN2C=NN=C2CC1C(=O)O

Introduction

Structural Characteristics and Basic Properties

The molecular structure of 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid consists of a fused bicyclic system with a triazole ring connected to a partially saturated pyridine ring. The compound contains three nitrogen atoms in the triazole portion and a carboxylic acid group attached at position 7 of the tetrahydropyridine ring.

The compound has a molecular formula of C7H9N3O2 and a calculated molecular weight of 167.17 g/mol, similar to its structural isomers documented in the search results . The presence of both basic nitrogen atoms and an acidic carboxylic group gives this molecule interesting acid-base properties that affect its solubility profile and potential interactions with biological targets.

Physical and Chemical Properties

The key physical and chemical properties of 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid are summarized in the following table:

PropertyValue
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
AppearanceLikely a crystalline solid
Hydrogen Bond Donors1 (carboxylic acid OH)
Hydrogen Bond Acceptors5 (N atoms and O atoms)
Rotatable Bonds1
Ring Count2 (fused)
Estimated LogPApproximately 0.5-1.0 (hydrophilic due to COOH group)
Acid-Base PropertiesWeakly basic (triazole nitrogens) and acidic (COOH)

The compound's physical properties are significantly influenced by the carboxylic acid group, which enhances water solubility compared to the unsubstituted core structure. The acid functionality also provides a site for salt formation, which can be advantageous for formulation purposes in pharmaceutical applications.

Structural Isomers and Related Compounds

Several structural isomers and related compounds have been identified in the literature that differ in the position of the carboxylic acid group or contain additional substituents. These related structures provide valuable insights into the broader class of compounds and their potential applications.

Table 2: Comparison of 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid with Related Compounds

CompoundStructural DifferencesMolecular WeightCAS Number (if available)
5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acidReference compound167.17 g/molNot specified in search results
5,6,7,8-Tetrahydro triazolo[4,3-A]pyridine-3-carboxylic acidCarboxylic acid at position 3167.17 g/mol944906-73-4
5,6,7,8-Tetrahydro triazolo[1,5-a]pyridine-6-carboxylic acidDifferent triazole connectivity and carboxylic acid at position 6167.17 g/mol1368014-99-6
3-methyl-5H,6H,7H,8H- triazolo[4,3-a]pyridine-7-carboxylic acidAdditional methyl group at position 3181.19 g/mol1782633-85-5
3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acidAdditional trifluoromethyl group at position 3235.17 g/molNot specified in search results
5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-8-carboxylic acidCarboxylic acid at position 8167.17 g/mol1368179-02-5

The positioning of the carboxylic acid group significantly affects the compound's physicochemical properties, reactivity, and potential biological activities. The different isomers may interact differently with biological targets due to altered spatial arrangements of the functional groups.

Synthetic Methodologies

Synthetic ApproachKey ReagentsReaction ConditionsReference
Cyclization with hydrazine derivativesHydrazine hydrate, appropriate pyridine precursorsHeating in ethanol, followed by cyclizationBased on patent synthesis methods
Direct synthesis from carboxylic acids2-hydrazinopyridine, carboxylic acidsAs described in scientific literature"Convenient two-step preparation of triazolo[4,3-a]pyridines from 2-hydrazinopyridine and carboxylic acids"
One-pot automatable synthesisCarboxylic acids and appropriate precursorsMicrowave conditions possible"A simple and efficient automatable one step synthesis of triazolopyridines from carboxylic acids"

One promising approach involves the reaction of hydrazine hydrate with appropriate precursors, similar to the method described for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride in patent literature :

  • Addition of ethanol and hydrazine hydrate

  • Dropwise addition of the appropriate pyridine precursor

  • Temperature-controlled reaction

  • pH adjustment and purification steps

Key Synthetic Challenges

The main synthetic challenges for preparing 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid include:

  • Controlling regioselectivity to ensure the carboxylic acid group is positioned specifically at carbon 7

  • Achieving high purity with minimal byproducts

  • Developing scalable processes suitable for industrial production

  • Optimizing reaction conditions to maximize yield

Recent developments in triazolopyridine chemistry suggest that microwave-assisted synthesis might offer advantages in terms of reaction efficiency and reduced reaction times .

Spectroscopic Characterization

Spectroscopic TechniqueExpected Features
1H NMRSignals for tetrahydropyridine ring protons (complex multiplets), broad signal for carboxylic acid proton (~12-13 ppm), CH proton at position 7 (likely ~3.5-4.5 ppm)
13C NMRCarbonyl carbon signal (~170-180 ppm), triazole carbons (~140-150 ppm), saturated carbon signals (~20-40 ppm)
IRStrong C=O stretching band (~1700-1725 cm-1), O-H stretching (~3000-3500 cm-1), C=N and C-N stretching bands (~1400-1600 cm-1)
Mass SpectrometryMolecular ion peak at m/z 167, characteristic fragmentation patterns including loss of CO2 (M-44)

Modern analytical techniques such as 2D NMR methods (HSQC, HMBC, COSY) would be particularly valuable for confirming the structure and making accurate assignments of spectral signals.

Biological Activity and Applications

Potential ActivityEvidence from Related CompoundsPotential Mechanism
P2X7 Receptor ModulationSubstituted 5,6,7,8-tetrahydro triazolo[4,3-a]pyrazine derivatives function as P2X7 modulatorsInteraction with P2X7 receptor, potentially useful for inflammatory pain, neuropathic pain, and visceral pain management
Herbicidal Activity1,2,4-triazolo[4,3-a]pyridine derivatives show herbicidal activitiesInterference with specific plant metabolic pathways
Antifungal ActivityMicrowave-assisted synthesis of novel 1,2,4-triazolo[4,3-a]pyridines yielded compounds with antifungal propertiesDisruption of fungal cell membranes or inhibition of essential enzymes

The search results indicate that related triazolopyridines have been investigated for their herbicidal and antifungal activities, with structure-activity relationship studies conducted using 3D-QSAR approaches .

Structure-Activity Relationships

The position of the carboxylic acid group at carbon 7 in 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid could significantly influence its biological activity compared to isomers with the carboxylic acid at different positions. The carboxylic acid group serves as:

  • A hydrogen bond donor and acceptor for interactions with biological targets

  • A site for further derivatization to create esters, amides, or other functional groups

  • A means to modulate the compound's pharmacokinetic properties

Azafenidin, a herbicide containing a related 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridin-3-one core structure, demonstrates that this scaffold has practical applications in agrochemistry .

Medicinal Chemistry Applications

The triazolopyridine scaffold has been incorporated into various compounds with medicinal chemistry applications:

  • P2X7 receptor modulators for pain management

  • Enzyme inhibitors with potential therapeutic applications

  • Compounds with antimicrobial properties

For 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid specifically, the carboxylic acid group provides an excellent point for creating amide or ester derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

Structural Modifications and Derivatives

Key Derivatives with Enhanced Properties

Several derivatives based on the triazolopyridine scaffold have been reported, with various substituents that can modulate the properties and activities of these compounds.

Table 6: Notable Derivatives Based on the Triazolopyridine Scaffold

DerivativeStructural ModificationPotential AdvantageReference
3-(trifluoromethyl) derivativeAddition of CF3 group at position 3Enhanced metabolic stability, increased lipophilicity, altered electronic propertiesSearch result
3-(pyrazin-2-yl) derivativeAddition of pyrazinyl group at position 3Additional binding interactions, increased potential for specific receptor targetingSearch result
3-methyl derivativeAddition of methyl group at position 3Modified electronic properties, potential metabolic blockingSearch result

Research Trends and Future Directions

Recent Developments in Triazolopyridine Chemistry

Recent research in triazolopyridine chemistry has focused on several key areas:

  • Development of novel and efficient synthetic methodologies, including microwave-assisted synthesis

  • Exploration of biological activities, particularly as P2X7 modulators for pain management

  • Structure-activity relationship studies using 3D-QSAR approaches to optimize biological activity

  • Crystal structure studies to elucidate precise molecular conformations and potential binding modes

The field continues to evolve with improvements in synthetic methods and expanded understanding of structure-activity relationships.

Future Research Opportunities

Future research directions for 5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acid may include:

  • Development of more efficient and selective synthetic routes with industrial scalability

  • Comprehensive investigation of biological activities across multiple therapeutic areas

  • Exploration of structure-activity relationships through systematic modification of the core scaffold

  • Computational studies to predict protein-ligand interactions and optimize binding affinities

  • Investigation of novel formulation strategies to improve drug-like properties

The unique structure of this compound, with its carboxylic acid functionality at position 7, presents untapped opportunities for creating derivatives with tailored properties for specific applications.

Comparative Analysis of Isomeric Forms

Positional Isomers and Their Distinctions

The position of the carboxylic acid group in triazolopyridine derivatives significantly impacts their properties and potential applications. The search results identify several positional isomers:

Table 7: Comparison of Positional Isomers

CompoundPosition of COOHPotential Impact on Properties
5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-7-carboxylic acidPosition 7Balanced position that may allow for specific protein interactions while maintaining acceptable physicochemical properties
5,6,7,8-Tetrahydro triazolo[4,3-a]pyridine-3-carboxylic acidPosition 3 (on triazole ring)Potentially more acidic carboxylic acid due to proximity to electron-withdrawing nitrogen atoms
5,6,7,8-Tetrahydro- triazolo[4,3-a]pyridine-8-carboxylic acidPosition 8Adjacent to nitrogen, potentially affecting acid strength and hydrogen bonding properties
5,6,7,8-Tetrahydro triazolo[1,5-a]pyridine-6-carboxylic acidPosition 6 (with different triazole connectivity)Different spatial arrangement affecting potential binding interactions

The specific position of the carboxylic acid influences acid strength, hydrogen bonding patterns, molecular conformation, and ultimately the compound's ability to interact with biological targets.

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